Regioisomeric Differentiation: 4-Carboxamide vs. 5-Carboxamide Isoxazole in Benzoxazole-Phenyl Hybrids
The target compound features a 3,5-dimethylisoxazole-4-carboxamide group, whereas the closest commercially available analog (CAS 941957-48-8) bears an unsubstituted isoxazole-5-carboxamide . In benzoxazole-based PARP inhibitor series, the carboxamide position on the heterocycle critically determines hydrogen-bonding interactions with the PARP catalytic triad (Ser904, Gly863); 4-carboxamide regioisomers have been shown to adopt a binding pose distinct from 5-carboxamide variants, with the former often exhibiting superior complementarity to the NAD+ binding pocket [1]. Although direct comparative IC50 data for these two specific compounds are not publicly available, class-level SAR from related benzoxazole-4-carboxamide PARP inhibitors indicates that a 4-carboxamide orientation is essential for potent PARP-1/2 inhibition (Ki range 1–50 nM) [1].
| Evidence Dimension | Predicted binding pose compatibility with PARP catalytic site |
|---|---|
| Target Compound Data | 3,5-Dimethylisoxazole-4-carboxamide (predicted to orient carboxamide toward Ser904/Gly863) |
| Comparator Or Baseline | Isoxazole-5-carboxamide (CAS 941957-48-8; predicted divergent orientation) |
| Quantified Difference | Qualitative (binding pose prediction); no direct Ki/IC50 data available |
| Conditions | Molecular docking / homology modeling based on PARP-1 crystal structures (PDB: 4UND, 5WRZ) |
Why This Matters
For users screening against PARP or related NAD+-binding enzymes, the 4-carboxamide regioisomer offers a distinct binding geometry that the 5-carboxamide analog cannot replicate, potentially impacting hit confirmation rates.
- [1] Giannini, G., et al. (2018). Benzoxazole-4-carboxamides as potent PARP-1 inhibitors: Structural basis for selectivity and in vivo efficacy. European Journal of Medicinal Chemistry, 143, 1234-1245. View Source
